molecular formula C24H21N3O4S B306459 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B306459
M. Wt: 447.5 g/mol
InChI Key: SMUCBSIIVRIZHT-STZFKDTASA-N
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Description

2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

2-[(5Z)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21N3O4S/c1-16-5-7-17(8-6-16)25-22(28)15-27-23(29)21(32-24(27)30)14-19-4-3-13-26(19)18-9-11-20(31-2)12-10-18/h3-14H,15H2,1-2H3,(H,25,28)/b21-14-

InChI Key

SMUCBSIIVRIZHT-STZFKDTASA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)OC)SC2=O

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)OC)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)OC)SC2=O

Origin of Product

United States

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